Physical Property Differentiation: Melting Point and Solubility Profile
3,5-Dichloropyridin-4-ol exhibits a distinct melting point of 56-59 °C, which is notably lower than the 325 °C melting point reported for its isomer, 2,5-dichloro-4-pyridinol [1]. This significant difference indicates a different crystalline lattice energy and impacts handling, purification, and formulation processes. In terms of solubility, 3,5-Dichloropyridin-4-ol is specifically documented to be soluble in tetrahydrofuran, dioxane, and chloroform, whereas a closely related compound, 2,5-dichloro-4(1H)-pyridinone, is noted for only moderate solubility in polar solvents . The predicted pKa of ~7.3 for 3,5-Dichloropyridin-4-ol also provides a specific value for solubility optimization, a parameter not readily available for many other chloropyridinols .
| Evidence Dimension | Physical properties: Melting point and solubility |
|---|---|
| Target Compound Data | Melting Point: 56-59 °C (lit.); Soluble in tetrahydrofuran, dioxane, chloroform; pKa ~7.3 (predicted) |
| Comparator Or Baseline | 2,5-Dichloro-4-pyridinol: Melting Point: 325 °C. 2,5-Dichloro-4(1H)-pyridinone: moderate solubility in polar solvents. |
| Quantified Difference | Melting point difference of >265 °C. Solubility profile is specifically defined vs. a general 'moderate' descriptor. |
| Conditions | Literature values from standard characterization and vendor datasheets. |
Why This Matters
Accurate physical property data are essential for developing robust synthetic, purification, and formulation protocols, directly impacting process efficiency and procurement decisions.
- [1] Chemsrc. (2024). 3,5-Dichloro-4-pyridinol. Retrieved from https://m.chemsrc.com/baike/889407.html; Fisher Scientific. (n.d.). 3,5-Dichloro-4-hydroxypyridine 98.0+%, TCI America. Retrieved from https://www.fishersci.com/shop/products/3-5-dichloro-4-hydroxypyridine-tci-america/D210325G View Source
